Product packaging for Iopamidol EP Impurity G(Cat. No.:CAS No. 1869069-72-6)

Iopamidol EP Impurity G

Cat. No.: B602073
CAS No.: 1869069-72-6
M. Wt: 777.09
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Related Substances in Ensuring Pharmaceutical Quality and Integrity

In the pharmaceutical lexicon, "impurities" are unwanted chemical substances present in active pharmaceutical ingredients (APIs) or finished drug products. tentamus-pharma.co.ukyoutube.comcontractpharma.com These substances can emerge from various stages, including the synthesis of the API, degradation over time, or interaction with packaging materials. tentamus-pharma.co.ukglobalresearchonline.netajptr.com Related substances are a specific class of impurities that are structurally similar to the API. royed.in Their presence, even in minute quantities, can potentially impact the safety and efficacy of a drug. contractpharma.com Therefore, the rigorous analysis and control of related substances are fundamental to maintaining the quality and integrity of pharmaceutical products. tentamus-pharma.co.uk This process involves identification, quantification, and setting strict limits on their presence, a cornerstone of Good Manufacturing Practices (GMP).

Evolution of Impurity Classification Systems in Pharmaceutical Science

The classification of pharmaceutical impurities has evolved significantly with advancements in analytical chemistry and toxicological understanding. Initially, simple tests were used to detect the presence of impurities. However, the development of highly sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has enabled a more sophisticated approach. tentamus-pharma.co.ukcontractpharma.com Impurities are now broadly categorized into organic, inorganic, and residual solvents. contractpharma.comjpionline.org Organic impurities, which include related substances, are often by-products of the manufacturing process or degradation products. jpionline.org Inorganic impurities can include reagents, catalysts, and heavy metals. contractpharma.comjpionline.org Residual solvents are organic volatile chemicals used during the synthesis process. contractpharma.com This refined classification system allows for a more targeted and risk-based approach to impurity control.

Regulatory Imperatives for Impurities in Pharmaceutical Products: Emphasizing European Pharmacopoeia (EP) Directives and Harmonization with International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B, Q3C, Q3D)

Regulatory bodies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products. The European Pharmacopoeia (EP) provides detailed monographs that specify the acceptable limits for impurities in various drug substances. gally.chedqm.eu These directives are harmonized with the guidelines set forth by the International Council for Harmonisation (ICH).

The ICH has developed a series of guidelines that are globally recognized:

ICH Q3A(R2) deals with impurities in new drug substances, providing thresholds for reporting, identification, and qualification of impurities. slideshare.netich.orgeuropa.eu

ICH Q3B(R2) focuses on impurities in new drug products. slideshare.netich.org

ICH Q3C(R8) provides guidance on controlling residual solvents. slideshare.netich.org

ICH Q3D(R2) addresses the control of elemental impurities. ich.orgindustrialpharmacist.com

These guidelines establish a scientific and risk-based approach to ensure that impurities are controlled to levels that are safe for patients. industrialpharmacist.comkobia.kr The EP has adopted the concepts and thresholds from these ICH guidelines, making them legally binding for pharmaceuticals marketed in its member states. europa.eu

Contextualization of Iopamidol (B1672082) as a Non-Ionic Contrast Agent and the Scientific Rationale for Impurity Profiling

Iopamidol is a non-ionic, water-soluble radiographic contrast agent. nih.govajronline.orgpatsnap.com It is an organic iodine compound that enhances the visibility of internal body structures during X-ray-based imaging procedures like CT scans and angiography by blocking the passage of X-rays. patsnap.comcancer.gov The non-ionic nature of iopamidol contributes to a lower osmolality compared to ionic contrast agents, which generally leads to better patient tolerance. patsnap.comjacc.org

The synthesis of a complex molecule like iopamidol can lead to the formation of several related substances or impurities. daicelpharmastandards.comnih.gov Given that iopamidol is administered parenterally, often in large volumes, ensuring its purity is of utmost importance. geneesmiddeleninformatiebank.nl Impurity profiling, which is the identification and quantification of all potential impurities, is a critical component of the quality control process for iopamidol. daicelpharmastandards.comijpsjournal.com This rigorous analysis ensures that any potential risks associated with impurities are minimized, guaranteeing the safety and efficacy of the final drug product. daicelpharmastandards.com The European Pharmacopoeia lists several potential impurities for iopamidol, including Impurity G, and sets strict limits for their presence.

Iopamidol EP Impurity G: A Detailed Profile

This section focuses exclusively on the chemical and analytical characteristics of this compound.

Chemical Identity and Physicochemical Properties

This compound is a specific related substance of the non-ionic contrast agent, Iopamidol. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Name N-(2,3-Dihydroxypropyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide pharmaffiliates.comallmpus.com
Synonyms N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide
CAS Number 1869069-72-6 pharmaffiliates.comallmpus.comaxios-research.com
Molecular Formula C₁₇H₂₂I₃N₃O₈ allmpus.comaxios-research.com
Molecular Weight 777.09 g/mol allmpus.comaxios-research.com
Appearance White to Off-White Solid cymitquimica.com

This data is compiled from multiple sources. pharmaffiliates.comallmpus.comaxios-research.comcymitquimica.com

Synthesis and Formation Pathways

This compound is understood to be a process-related impurity, meaning it is likely formed during the synthesis of Iopamidol. The synthesis of Iopamidol is a multi-step process, and Impurity G can arise from specific side reactions or the use of starting materials containing related structures. One patented method describes the synthesis of several iopamidol impurities, including Impurity G, starting from 5-amino-1,3-phthaloyl dichloride and reacting it with different intermediates. google.comgoogle.com The formation of Impurity G specifically involves the aminolysis or hydrolysis of a key intermediate with a variant of the side chain, leading to the structure of Impurity G instead of Iopamidol. google.com The precise control of reaction conditions and the purity of starting materials and intermediates are crucial to minimize the formation of this and other impurities.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound, as with other related substances, primarily rely on highly sensitive chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the most prevalent method for analyzing impurities in iopamidol. tentamus-pharma.co.ukdaicelpharmastandards.com A reversed-phase HPLC method with UV detection is typically employed. The method is validated for specificity, linearity, accuracy, precision, and sensitivity to ensure it can reliably separate Impurity G from Iopamidol and other potential impurities.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry serves as a powerful tool for the definitive identification and structural elucidation of impurities like Impurity G. daicelpharmastandards.com

The European Pharmacopoeia monograph for Iopamidol specifies a liquid chromatography method for testing related substances, with defined limits for Impurity G.

Role in Stability Studies and Degradation Pathways

Stability studies are a critical part of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. During these studies, the formation of any degradation products is closely monitored. While this compound is primarily considered a process-related impurity, its potential to be a degradation product cannot be entirely ruled out without specific stability data. Some impurities can indeed affect the stability of the API, potentially leading to a reduced shelf life. daicelpharmastandards.com Therefore, stability testing for iopamidol would include monitoring the levels of Impurity G to ensure they remain within the specified limits throughout the product's shelf life.

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety. The case of this compound illustrates the meticulous attention to detail required by pharmacopoeial standards and international guidelines. Through a combination of advanced synthetic chemistry to minimize its formation and sophisticated analytical techniques for its detection and control, the pharmaceutical industry ensures that products like Iopamidol meet the highest standards of quality and purity. This commitment to impurity profiling is fundamental to the integrity of modern medicine.

Properties

CAS No.

1869069-72-6

Molecular Formula

C17H22I3N3O8

Molecular Weight

777.09

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N1-​(2,​3-​Dihydroxypropyl)​-​N3-​[2-​hydroxy-​1-​(hydroxymethyl)​ethyl]​-​5-​[[(2S)​-​2-​hydroxy-​1-​oxopropyl]​amino]​-​2,​4,​6-​triiodoisophthalamide

Origin of Product

United States

Elucidation of Formation Pathways and Origins of Iopamidol Ep Impurity G

Impurity Generation during Iopamidol (B1672082) Synthetic Routes

The multi-step synthesis of Iopamidol is a complex process where the formation of impurities, including Impurity G, can occur at various stages.

Byproducts from Key Intermediate Reaction Steps

The synthesis of Iopamidol involves the creation of a tri-iodinated isophthalamide (B1672271) backbone. A key step is the amidation of a 5-amino-2,4,6-triiodoisophthalic acid derivative with serinol (2-amino-1,3-propanediol). rsc.org Iopamidol EP Impurity G is structurally an isomer of Iopamidol. The primary structural difference lies in the side chains attached to the amide nitrogen atoms. While Iopamidol has two identical N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] substituents, Impurity G possesses an asymmetric substitution pattern with one N1-(1,3-dihydroxypropan-2-yl) group and one N3-(2,3-dihydroxypropyl) group. This suggests that during the amidation reaction, an alternative reaction pathway involving a different hydroxylated propyl derivative can occur, leading to the formation of this regioisomeric side product.

The formation of the dichloride intermediate from 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid using thionyl chloride is a critical step. Subsequent amidation reactions with 2,3-dihydroxypropylamine and 1,3-dihydroxypropan-2-ylamine under specific conditions can lead to the generation of Impurity G.

Table 1: Key Intermediates and Reactions in Iopamidol Synthesis

Intermediate/ReactantReaction StepPotential for Impurity G Formation
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acidFormation of dichloride intermediateNot a direct source, but a crucial precursor.
Dichloride intermediateAmidationHigh potential due to reaction with isomeric aminodiols.
Serinol (2-amino-1,3-propandiol)AmidationThe primary intended reactant.
2,3-dihydroxypropylamineAmidationA potential isomeric reactant leading to Impurity G.
1,3-dihydroxypropan-2-ylamineAmidationAnother potential isomeric reactant contributing to Impurity G.
(S)-2-hydroxypropanoyl chlorideAcylationSide reactions or incomplete acylation can lead to various impurities. vulcanchem.com

Contribution of Residual Starting Materials and Unreacted Reagents

The presence of residual starting materials or unreacted reagents from previous steps can contribute to the formation of this compound. Specifically, if isomeric aminodiols, such as 2,3-dihydroxypropylamine, are present as impurities in the serinol starting material, they can compete in the amidation reaction, leading to the formation of Impurity G. veeprho.com Incomplete acylation with (S)-2-hydroxypropanoyl chloride can also result in the generation of various impurities. vulcanchem.com

Formation Attributed to Solvent-Related Interactions and Contaminants

While direct evidence linking solvent interactions to the formation of Impurity G is limited, the use of solvents like N,N-dimethylacetamide (DMAc) in the amidation step is standard practice. rsc.org The presence of contaminants within the solvent could potentially interact with reactive intermediates. Furthermore, residual solvents such as methanol (B129727), isopropanol (B130326), or acetone (B3395972) are considered process-related impurities in Iopamidol synthesis, highlighting the importance of solvent purity and removal. veeprho.com

Incomplete Reaction Outcomes (e.g., Incomplete Iodination leading to related impurities)

Incomplete iodination of the isophthalic acid derivative is a potential source of impurities, though not directly of Impurity G itself, which retains the tri-iodinated core. vulcanchem.com However, this highlights that incomplete reactions at any stage can introduce a range of related substances that may complicate purification and analysis. For instance, incomplete acylation is cited as a source of byproducts. vulcanchem.com

Degradation Mechanisms of Iopamidol Contributing to Impurity G Formation

Beyond the synthetic process, Iopamidol can degrade under certain conditions, potentially leading to the formation of various impurities.

Hydrolytic Degradation Pathways and Their Influence

Hydrolysis is a recognized degradation pathway for Iopamidol. veeprho.com The amide bonds in the Iopamidol molecule can be susceptible to cleavage under aqueous conditions, particularly at non-neutral pH or elevated temperatures. smolecule.com Studies on the degradation of Iopamidol have identified amide hydrolysis as a key pathway. nih.gov While the direct hydrolytic conversion of Iopamidol to Impurity G is not explicitly detailed in the provided search results, the structural relationship suggests that isomerization under certain conditions could be a possibility. One study noted the formation of a degradation product (DBP778) from Iopamidol through the inversion of a side chain followed by hydrolysis of an amide group, indicating that complex structural rearrangements can occur during degradation. walisongo.ac.id

Table 2: Factors Influencing Iopamidol Degradation

Degradation FactorPathwayPotential Impact
HydrolysisCleavage of amide bondsFormation of various degradation products, potential for isomerization. veeprho.comwalisongo.ac.id
OxidationReaction with light or oxygenLeads to oxidative degradation products. veeprho.com
pHAcidic or basic conditionsCan accelerate hydrolysis. smolecule.com
TemperatureElevated temperaturesCan promote degradation. smolecule.com
Water Treatment ProcessesChlorination, OzonationCan lead to a variety of disinfection byproducts and transformation products. iwaponline.comresearchgate.net

Oxidative Degradation Mechanisms (e.g., Peroxide-induced, Oxygen-mediated)

The oxidative degradation of Iopamidol has been extensively studied, primarily through Advanced Oxidation Processes (AOPs) which utilize highly reactive radical species. These processes are effective in breaking down the stable Iopamidol molecule but are not reported to form this compound. Instead, they lead to the fragmentation of the parent compound.

Common oxidative degradation pathways include:

Hydroxyl Radical (HO•) Attack : Generated by processes like UV/H₂O₂ (hydrogen peroxide) or photo-Fenton systems, HO• is a non-selective, strong oxidant. researchgate.netnih.gov It can initiate Iopamidol degradation through several mechanisms: deiodination (removal of iodine atoms), H-abstraction from aliphatic side chains, and hydroxylation of the aromatic ring. researchgate.netrhhz.net

Sulfate Radical (SO₄•⁻) Attack : Generated from persulfate (PDS) or peroxymonosulfate (B1194676) (PMS), SO₄•⁻ is another powerful oxidant. nih.govsciengine.com Studies show it preferentially oxidizes the amino group on the Iopamidol ring to a nitro group. nih.gov

Chlorine Radical Species (ClO•, Cl₂•⁻) : In UV/chlorine systems, these radicals contribute significantly to degradation and tend to favor the formation of chlorinated by-products. nih.gov

Dealkylation and Deacetylation : Oxidative processes can lead to the cleavage of the side chains (dealkylation) or removal of the acetyl group (deacetylation). mdpi.com

A study on the CoFe₂O₄/Peracetic Acid (PAA) catalytic system identified degradation products formed through hydrogen abstraction (TP-775) and dealkylation (TP-703). mdpi.com Similarly, treatment with nano-sized zero-valent iron (ZVI) activated hydrogen peroxide under acidic conditions resulted in the complete removal of Iopamidol. cabidigitallibrary.org These studies highlight that oxidative stress leads to the breakdown of Iopamidol into various smaller transformation products (TPs), rather than its isomerization into Impurity G.

Summary of Iopamidol Oxidative Degradation Products
Oxidative ProcessKey Reactive SpeciesPrimary Degradation PathwaysResulting Products/EffectsReference
UV/H₂O₂Hydroxyl Radical (HO•)Hydroxylation, DeiodinationHydroxylated derivatives nih.gov
UV/Persulfate (PDS)Sulfate Radical (SO₄•⁻)Amino group oxidationNitro-derivatives nih.gov
UV/ChlorineChlorine Radicals (ClO•, Cl₂•⁻)Chlorination, DeiodinationChlorine-containing products nih.govacs.org
CoFe₂O₄/PAAMetastable IntermediateHydrogen Abstraction, DealkylationTP-775, TP-703 mdpi.com

Photolytic Degradation Pathways under Light Exposure

Iopamidol is susceptible to degradation upon exposure to UV light, a factor that necessitates protection from strong light during storage. efda.gov.et The photodegradation process follows pseudo-first-order reaction kinetics. nih.gov Research shows that higher UV intensity accelerates the degradation rate. nih.gov

The primary mechanisms of photolytic degradation are:

Deiodination : The cleavage of the carbon-iodine bond, releasing iodide ions into the solution. nih.gov

Hydroxylation : The substitution of an iodine atom with a hydroxyl (-OH) group on the aromatic ring. nih.gov

Studies using UPLC-ESI-MS have identified various photolytic degradation products, including -OH substitutes. nih.govmdpi.com The destruction pathways primarily involve the breakdown of the parent molecule, and there is no evidence to suggest the formation of this compound through photolytic processes. Combining UV with oxidants like chlorine (UV/chlorine) significantly enhances degradation, leading to over 90% removal of iopamidol compared to less than 10% with chlorine treatment alone. rhhz.net

Stress-Induced Degradation Routes (e.g., pH excursions, presence of reactive species)

Iopamidol's degradation is influenced by pH and the presence of various reactive species, conditions often encountered during forced degradation studies.

Effect of pH: The impact of pH on Iopamidol degradation is highly dependent on the specific process:

Chlorination : In the presence of sodium hypochlorite (B82951), the degradation rate increases as the pH rises from 6.5 to 8.5, indicating the hypochlorite anion is the primary reactive species. acs.org

UV/Chlorine : The peak degradation rate is observed at a neutral pH of 7.0. researchgate.net

UV/Persulfate & UV/H₂O₂ : The degradation rate shows negligible impact from pH changes. nih.gov

Fe(II)/Persulfate : Degradation is favored under acidic and neutral conditions. nih.gov

Presence of Reactive Species: As detailed in section 2.2.2, reactive species like HO•, SO₄•⁻, and chlorine radicals are the primary drivers of degradation in AOPs. researchgate.netnih.govsciengine.com These species attack the Iopamidol molecule, leading to fragmentation through pathways like deiodination, side-chain cleavage, and oxidation of functional groups. rhhz.netacs.org Other potential pathways include the hydrolysis of amide bonds under aqueous conditions. researchgate.net None of these stress-induced pathways have been reported to cause the specific isomeric rearrangement that would form this compound.

Effect of pH on Iopamidol Degradation Rate in Various Systems
Degradation SystemEffect of Increasing pHOptimal/Peak pHReference
Chlorination (Hypochlorite)Increases≥ 8.5 acs.org
UV/ChlorineDecreases above pH 77.0 researchgate.net
UV/PersulfateNegligibleN/A nih.gov
UV/H₂O₂NegligibleN/A nih.gov
Fe(II)/PersulfateDecreases in alkaline rangeAcidic to Neutral (e.g., 3.0) nih.gov

Potential Interactions with Excipients or Container Closure Systems Leading to Impurity Formation

Iopamidol formulations for injection contain excipients such as Tromethamine and Edetate Calcium Disodium in water for injection. nih.gov While drug-drug interactions are documented, for instance with metformin (B114582) or beta-blockers, specific interactions between Iopamidol and its excipients that lead to the formation of Impurity G are not reported in the reviewed literature. efda.gov.etdrugbank.comdrugs.com

Product guidelines emphasize the importance of the container-closure system's integrity, advising to discard any product showing signs of crystallization or damage. nih.govfda.govfda.gov Studies have been conducted to ensure the chemical and microbiological stability of Iopamidol in multidose imaging bulk packages, showing no leachable compounds or chemical integrity issues under simulated use. ajronline.org However, these studies focus on maintaining the purity of the parent drug and preventing contamination, rather than investigating the formation of specific impurities like Impurity G from interactions with the container or excipients. Fourier Transform Infrared Spectroscopy (FTIR) has been used to screen for potential drug-excipient interactions in formulation development. core.ac.uk

Investigation of Isomeric Transformations and Rearrangements

Scientific evidence identifies this compound not as a degradation product, but as a synthesis-related regioisomer of Iopamidol. It shares the same molecular formula (C₁₇H₂₂I₃N₃O₈) and molecular weight (777.09 g/mol ) as Iopamidol. vulcanchem.com

The key structural difference lies in the arrangement of the side chains attached to the isophthalamide core. Impurity G is formed during the synthesis of Iopamidol, which involves reacting 5-amino-2,4,6-triiodoisophthalyl dichloride with aminopropanols. Impurity G arises from an alternative reaction pathway where the amidation occurs with a mix of hydroxylated propyl derivatives, leading to an asymmetric substitution pattern. Specifically, it is described as N¹-(1,3-dihydroxypropan-2-yl)-N³-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide. vulcanchem.com

This isomeric impurity is a byproduct of the complex chemical synthesis required for Iopamidol and its presence is carefully controlled in the final pharmaceutical product, with pharmacopoeial limits typically set at very low levels. google.com Therefore, the origin of this compound is a result of an isomeric rearrangement or alternative reaction during manufacturing, not from the degradation of the final Iopamidol drug substance under storage or stress conditions.

Advanced Analytical Methodologies for the Characterization and Quantification of Iopamidol Ep Impurity G

Development and Optimization of Chromatographic Separation Techniques

Chromatographic techniques are fundamental to impurity profiling in the pharmaceutical industry. researchgate.net For non-ionic, polar compounds like Iopamidol (B1672082) and its impurities, liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for achieving effective separation and quantification. The development of a robust chromatographic method involves a systematic optimization of various parameters to ensure selectivity, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

HPLC is the primary analytical tool for the impurity profiling of Iopamidol. chemass.si Its versatility allows for the separation of the main API from closely related impurities, such as Impurity G, enabling accurate quantification even at trace levels. A typical HPLC method for Iopamidol involves reversed-phase chromatography, which is well-suited for separating compounds with varying polarity. researchgate.netnih.gov

The choice of the stationary phase is a critical first step in developing a successful HPLC separation. For Iopamidol and its related substances, octadecylsilane (B103800) (C18) columns are predominantly used. researchgate.netnih.gov C18 is a non-polar stationary phase that retains analytes based on hydrophobic interactions. Although Iopamidol and Impurity G are polar molecules, the tri-iodinated benzene (B151609) ring provides sufficient hydrophobicity for retention on a C18 column, allowing for effective separation from other components in the mixture.

The physical characteristics of the column are crucial for method performance. Research on the separation of Iopamidol from its impurities has demonstrated good resolution using C18 columns with specific dimensions. researchgate.netnih.gov Optimization of parameters such as column temperature is also vital; studies have shown that for Iopamidol, increasing the column temperature can weaken retention and decrease the resolution between the main component and its impurities. researchgate.netnih.gov A controlled temperature range, typically between 20-30°C, is often optimal. researchgate.netnih.govresearchgate.net

Table 1: Typical HPLC Column Parameters for Iopamidol Impurity Analysis

ParameterValuePurpose/Impact
Stationary Phase C18 (Octadecylsilane)Provides hydrophobic retention mechanism suitable for separating Iopamidol and its impurities. researchgate.net
Column Dimensions (L x ID) 250 mm x 4.6 mmStandard analytical dimension providing a good balance of efficiency and sample capacity. chrom-china.com
Particle Size 10 µmAffects column efficiency and backpressure; larger particles are common in preparative HPLC. nih.gov
Column Temperature 20-30 °CLower temperatures can increase retention and improve resolution between Iopamidol and its impurities. nih.gov

The mobile phase composition, including the organic modifier, aqueous component, and any additives like buffers, dictates the elution strength and selectivity of the separation. For the analysis of Iopamidol and its impurities, mobile phases typically consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com

Due to the complexity of samples containing an API and multiple impurities with varying polarities, gradient elution is often employed. lth.se A gradient program involves changing the composition of the mobile phase over the course of the analysis. lth.se This allows for the efficient elution of both weakly retained and strongly retained compounds in a single run, improving peak shape and resolution. Adjusting the mobile phase pH can also be a powerful tool to enhance separation. However, care must be taken when adjusting gradient conditions, as it can shift peak elution, potentially leading to co-elution or incorrect peak assignment. elementlabsolutions.com

Table 2: Representative Gradient Elution Program for Impurity Profiling

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Profile
0.0 955Start with low organic content to retain polar compounds.
20.0 6040Gradually increase organic content to elute compounds of intermediate polarity.
25.0 1090Rapidly increase organic content to elute strongly retained compounds.
30.0 1090Hold at high organic content to ensure all components are eluted.
30.1 955Return to initial conditions to re-equilibrate the column for the next injection.
35.0 955Column equilibration.

This table represents a typical gradient profile and is for illustrative purposes only. Actual conditions must be optimized for the specific application.

The choice of detector is dependent on the physicochemical properties of the analyte. europeanpharmaceuticalreview.com For Iopamidol and its impurities, the presence of the tri-iodinated benzene ring acts as a strong chromophore, making Ultraviolet-Visible (UV-Vis) detection highly effective. chemass.si

A Photodiode Array (PDA) detector , also known as a Diode Array Detector (DAD), is a more advanced form of UV-Vis detector that can acquire an entire spectrum simultaneously across a range of wavelengths. scioninstruments.com This capability is invaluable for impurity profiling. By comparing the spectra across an eluting peak, a PDA detector can be used to assess peak purity, which helps in identifying co-eluting impurities that might not be visible as a distinct shoulder or separate peak. sepscience.comtandfonline.compharmaknowledgeforum.com

While UV-based detectors are ideal for chromophoric compounds, universal detectors are required for analytes that lack a UV-absorbing moiety. wikipedia.orgbiocompare.com

Refractive Index (RI) Detector : This is a universal detector that measures the difference in the refractive index between the mobile phase and the column eluent containing the analyte. scioninstruments.compharmaguidesline.com While it can detect nearly any compound, it has lower sensitivity and is not compatible with gradient elution, limiting its use in complex impurity profiling. biocompare.comufl.edu

Evaporative Light Scattering Detector (ELSD) : The ELSD is another type of universal detector that is compatible with gradient elution. peakscientific.com It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. labmanager.com This makes it suitable for detecting non-volatile compounds like Iopamidol Impurity G, especially if a method requires a mobile phase that interferes with UV detection or if there is a need to detect other non-chromophoric impurities simultaneously. wikipedia.orgpeakscientific.com

Table 3: Comparison of Common HPLC Detectors for Iopamidol Impurity G Analysis

DetectorPrincipleApplicability to Iopamidol Impurity GAdvantagesLimitations
UV-Vis Measures absorbance of light by chromophores. chemass.siHigh; Impurity G has a strong UV chromophore.Robust, simple, good sensitivity for chromophoric compounds.Not suitable for compounds without a chromophore.
Photodiode Array (PDA) Acquires full UV-Vis spectra simultaneously. scioninstruments.comHigh; Allows for peak purity assessment. sepscience.comProvides spectral information for identification and purity checks. pharmaknowledgeforum.comLess sensitive than single-wavelength UV detectors for quantitative analysis. pharmaknowledgeforum.com
Refractive Index (RI) Measures changes in the refractive index of the eluent. scioninstruments.comPossible, but not ideal.Universal detector for any analyte. wikipedia.orgLow sensitivity, not compatible with gradient elution, temperature sensitive. biocompare.comufl.edu
Evaporative Light Scattering (ELSD) Measures light scattered by non-volatile analyte particles after solvent evaporation. labmanager.comSuitable; an alternative to UV.Universal for non-volatile analytes, compatible with gradient elution. wikipedia.orgpeakscientific.comDestructive, response can be non-linear. wikipedia.org
Design and Development of Mobile Phase Compositions and Gradient Elution Programs

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Analysis Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ajpaonline.com Operating at much higher pressures than conventional HPLC, UHPLC systems can achieve significantly faster analysis times and superior resolution. phenomenex.comchromatographyonline.com This enhanced performance is particularly beneficial for complex pharmaceutical impurity profiling, where baseline separation of closely eluting peaks is critical. phenomenex.com The increased sensitivity of UHPLC also allows for the detection and quantification of impurities at very low levels. ajpaonline.comphenomenex.com The transition from HPLC to UHPLC can reduce analysis time and solvent consumption, making it a more efficient and economical approach for quality control laboratories. chromatographyonline.com

Gas Chromatography (GC) Considerations for Volatile or Derivatizable Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. wdh.ac.id Iopamidol EP Impurity G, being a large, polar, and non-volatile molecule, is not amenable to direct analysis by GC. However, GC plays a crucial role in a comprehensive impurity profile by analyzing for volatile impurities that may be present from the synthesis or degradation processes. researchgate.net These can include residual solvents or volatile raw materials.

For the analysis of such impurities within a non-volatile drug substance like Iopamidol, headspace GC (HS-GC) is the preferred technique. nih.gov In HS-GC, the sample is heated in a sealed vial, and the volatile components partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system. This technique prevents the non-volatile matrix from contaminating the GC system. A patent describes an HS-GC-MS method for detecting 2-chloropropionic acid, a potential impurity in Iopamidol, demonstrating the utility of this approach. google.com The use of a mass spectrometry (MS) detector provides definitive identification and quantification of the volatile impurities. nih.govgoogle.com

Supercritical Fluid Chromatography (SFC) as an Orthogonal Separation Principle

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of pharmaceutical impurities, offering a separation mechanism that is orthogonal to traditional reversed-phase liquid chromatography (RPLC). The unique properties of supercritical fluids, most commonly carbon dioxide, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to HPLC.

For compounds like Iopamidol and its impurities, which are often isomeric and possess similar polarities, SFC provides a distinct selectivity. The mobile phase in SFC, typically a mixture of supercritical CO2 and a polar organic co-solvent like methanol, interacts differently with analytes compared to the aqueous-organic mobile phases used in RPLC. This alternative selectivity is crucial for resolving compounds that may co-elute in standard HPLC methods.

Research and industrial applications have demonstrated the utility of SFC for the chiral and achiral separation of complex pharmaceutical compounds. For instance, SFC has been successfully employed to assess the optical purity of Iopamidol, utilizing a chiral stationary phase to separate stereoisomers. nih.gov A typical SFC method for such an analysis might involve the following conditions:

ParameterValue
Chromatography Column Chiralpak OD-H (4.6 mm x 25 cm, 5 µm)
Mobile Phase CO2-Methanol (89:11)
Flow Rate 3.0 mL/min
Temperature 40°C
Back Pressure 20 MPa
Detection Wavelength 242 nm

This table illustrates exemplary SFC conditions used for the analysis of Iopamidol, highlighting the technique's applicability for resolving closely related chemical entities like Impurity G.

The robustness and reproducibility of modern SFC methods for pharmaceutical impurity analysis have been confirmed through inter-laboratory studies, establishing it as a reliable tool for quality control. nih.gov Its orthogonality makes it an invaluable second-dimension technique to confirm peak purity and resolve separation challenges encountered in primary RPLC methods.

Addressing Co-elution Issues through Orthogonal Chromatographic Approaches (e.g., HILIC, Ion-pair Chromatography)

Co-elution of Impurity G with the parent Iopamidol peak or other related substances is a significant challenge in routine quality control analysis, primarily due to their structural similarities. To overcome this, orthogonal chromatographic strategies that exploit different separation mechanisms are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a prime example of an orthogonal approach suitable for highly polar compounds like Iopamidol and its impurities. In HILIC, a polar stationary phase (e.g., bare silica, or bonded with amino or cyano groups) is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous solvent. preprints.org This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this layer and the bulk mobile phase. youtube.com This mechanism is fundamentally different from the hydrophobic interactions that govern RPLC, offering a unique selectivity profile for polar compounds that are often poorly retained in reversed-phase systems.

Ion-Pair Chromatography (IPC) offers another orthogonal solution, typically within a reversed-phase framework. For ionizable impurities, an ion-pairing reagent is added to the mobile phase. youtube.com This reagent, containing a hydrophobic tail and an ionic head group, forms a neutral complex with the charged analyte. The resulting neutral ion-pair has increased hydrophobicity, enhancing its retention on a non-polar stationary phase like C18. youtube.com By adjusting the type and concentration of the ion-pairing reagent, the retention and selectivity can be finely tuned to resolve challenging separations.

The use of these orthogonal methods is a key strategy for mitigating co-elution, ensuring that impurities like Impurity G are accurately quantified.

Spectroscopic and Spectrometric Approaches for Impurity G-like Compounds

Once separated, definitive identification and structural elucidation of impurities require a suite of spectroscopic and spectrometric techniques. These methods provide detailed information on molecular weight, elemental composition, functional groups, and atomic connectivity. daicelpharmastandards.comresearchgate.net

Mass Spectrometry (MS) Techniques: High-Resolution MS (HRMS) and Tandem MS (MS/MS or MSn) for Molecular Formulae and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for the characterization of pharmaceutical impurities. The molecular formula of this compound is C17H22I3N3O8, corresponding to a monoisotopic mass of 776.8701 Da.

High-Resolution Mass Spectrometry (HRMS) , often utilizing Time-of-Flight (ToF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). acs.orgresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the impurity, confirming its molecular formula and distinguishing it from other potential byproducts with different compositions.

Tandem Mass Spectrometry (MS/MS or MSn) provides critical structural information through controlled fragmentation of a selected precursor ion. For Impurity G (m/z 777), fragmentation patterns can reveal the structure of its constituent parts. Studies on Iopamidol and related iodinated contrast media show that fragmentation often occurs at the side chains. acs.orgnih.gov This is particularly useful for distinguishing between isomers. The specific fragmentation pathways of Impurity G can be compared to those of Iopamidol to pinpoint the structural differences in their side-chain connectivity. The combination of liquid chromatography with HRMS and MS/MS (LC-MS/MS) is a powerful tool for detecting, identifying, and quantifying trace-level impurities in complex mixtures. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Mixture Analysis and Structural Confirmation (e.g., 1H NMR, 13C NMR, 2D NMR experiments like COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules, including complex pharmaceutical impurities. semanticscholar.org It provides unparalleled insight into the precise arrangement and connectivity of atoms within a molecule. For confirming the identity of this compound and distinguishing it from the Iopamidol isomer, a combination of 1D and 2D NMR experiments is essential. daicelpharmastandards.comijop.net

¹H NMR: This experiment provides information about the chemical environment of each proton in the molecule. The chemical shifts, integration (number of protons), and coupling patterns (J-coupling) help to identify different molecular fragments. For Impurity G, the signals from the protons on the dihydroxypropyl side chains would differ significantly in their chemical shifts and splitting patterns compared to the symmetrical side chains of Iopamidol. nih.gov

¹³C NMR: This technique maps the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts reveal their functional type (e.g., aromatic, carbonyl, aliphatic). The presence of heavy iodine atoms directly attached to the benzene ring significantly influences the chemical shifts of these carbons. researchgate.netthieme-connect.de

2D NMR Experiments: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure. preprints.orgyoutube.com

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. This helps to trace out the spin systems within the side chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments identified by COSY and for assigning quaternary carbons (carbons with no attached protons), such as those in the aromatic ring and the carbonyl groups. emerypharma.com

By systematically applying these NMR techniques, the exact isomeric structure of this compound can be unequivocally confirmed.

Infrared (IR) Spectroscopy and Raman Spectroscopy for Functional Group Investigation

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. Both Iopamidol and Impurity G possess the same set of functional groups: hydroxyl (-OH), amide (N-H and C=O), and a tri-iodinated aromatic ring.

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups. The spectrum of Impurity G would be expected to show:

A broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to O-H stretching vibrations of the multiple hydroxyl groups.

Strong absorption bands around 1680-1630 cm⁻¹, characteristic of the amide I band (C=O stretching).

Bands around 1550 cm⁻¹ from the amide II band (N-H bending).

Absorptions related to the substituted benzene ring.

UV-Visible Spectroscopy in Impurity Detection and Quantification

UV-Visible spectroscopy is a robust and widely used technique for the quantification of impurities in pharmaceutical analysis, especially when coupled with HPLC. The tri-iodinated benzene ring common to both Iopamidol and Impurity G acts as a strong chromophore, responsible for their UV absorbance.

Analyses of Iopamidol and related compounds are typically performed by monitoring the UV absorbance at a wavelength of approximately 240 nm. nih.govacs.org At this wavelength, the molecule exhibits significant absorbance, allowing for sensitive detection.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. This principle is the basis for quantitative analysis using HPLC-UV. A calibration curve is constructed using certified reference standards of the impurity, and the concentration of Impurity G in a sample is determined by comparing its peak area to the calibration curve. This method is the cornerstone of routine quality control, enabling pharmaceutical manufacturers to ensure that the level of this compound in the final drug product remains below the stringent limits set by regulatory bodies. nih.govacs.org

TechniqueApplication to this compoundKey Information Provided
HRMS Accurate mass measurementUnambiguous molecular formula (C17H22I3N3O8)
MS/MS Controlled fragmentation of the precursor ionStructural information of side chains, confirmation of isomeric structure
NMR (1D & 2D) Complete structural elucidationDefinitive atom connectivity, stereochemistry, distinction from Iopamidol
IR & Raman Functional group identificationPresence of hydroxyl, amide, and aromatic groups
UV-Visible Quantification when coupled with HPLCConcentration of the impurity in the drug substance

This table summarizes the application of various spectroscopic and spectrometric techniques for the characterization and quantification of this compound.

Hyphenated Analytical Techniques for Comprehensive Impurity Assessment

The complexity of pharmaceutical impurity profiles necessitates the use of sophisticated analytical techniques. Hyphenated methods, which couple a separation technique with a spectroscopic detection method, are indispensable for the identification and quantification of impurities. wdh.ac.id These approaches provide both chromatographic and structural information, often from a single analysis, which is crucial for characterizing unknown or trace-level impurities. shimadzu.com For non-volatile impurities like this compound, liquid chromatography-based hyphenated systems are paramount, while gas chromatography is reserved for volatile or semi-volatile substances. wdh.ac.idshimadzu.com

LC-MS/MS Methodologies for Structural Confirmation and Trace Level Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for impurity analysis due to its exceptional sensitivity and selectivity. researchgate.net It allows for the detection and quantification of impurities at levels far below those achievable with conventional HPLC-UV methods. nih.gov The coupling of liquid chromatography with mass spectrometry provides retention time data, a molecular weight, and fragmentation patterns, which collectively offer a high degree of confidence in structural elucidation. americanpharmaceuticalreview.com

For this compound, which has a relative retention time of approximately 1.1 compared to the main Iopamidol peak according to the European Pharmacopoeia, LC-MS/MS serves two primary functions. uspbpep.com First, it confirms the structure of the impurity. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, enabling the determination of the elemental composition. americanpharmaceuticalreview.com Tandem MS (MS/MS) experiments involve selecting the molecular ion of the impurity as a precursor ion and subjecting it to collision-induced dissociation to generate product ions. This fragmentation pattern acts as a structural fingerprint. For Impurity G, a characteristic mass transition (e.g., m/z 777 → 650) can be used for unambiguous identification and selective monitoring.

Second, LC-MS/MS is ideal for trace-level detection, which is critical for controlling impurities to the stringent levels required by regulations (e.g., 0.10%). uspbpep.com The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances selectivity, filtering out noise from the sample matrix and allowing for precise quantification at very low concentrations. mdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for this compound

ParameterCondition
LC System UHPLC/HPLC
Column Reversed-Phase C18 or Phenylsilyl (e.g., 250 mm x 4.6 mm, 5 µm) uspbpep.com
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of Iopamidol and all related substances
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 60 °C uspbpep.com
Injection Volume 5 - 20 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 777.1 (as [M+H]⁺)
Product Ion (Q3) m/z 650.x (example quantifier), other fragments (qualifiers)
Detection Mode Multiple Reaction Monitoring (MRM)

GC-MS for Volatile Impurity Analysis

Headspace GC-MS (HS-GC-MS) is a common approach for this analysis. In this technique, the drug substance is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS system. This avoids injecting the non-volatile drug substance, which would contaminate the system. google.com The mass spectrometer provides definitive identification of the volatile impurities.

Table 2: Example HS-GC-MS Method for a Volatile Impurity in Iopamidol

ParameterCondition
Technique Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Headspace Vial Temp. 80 - 120 °C
GC Column Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Oven Program Isothermal or gradient program (e.g., 40 °C for 5 min, ramp to 240 °C)
Injector Temperature 250 °C
MS Ionization Electron Ionization (EI), 70 eV
Mass Range m/z 35 - 350
Detection Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Online LC-NMR and LC-IR for Real-time Structural Information

Online Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Infrared Spectroscopy (LC-IR) are powerful, albeit less common, hyphenated techniques for the definitive structural elucidation of impurities without the need for prior isolation. wdh.ac.idchromatographyonline.com

LC-NMR directly couples an LC system to an NMR spectrometer. As a chromatographic peak, such as that for Impurity G, elutes from the column, it can be directed into the NMR flow cell. This allows for the acquisition of proton (¹H) and other NMR spectra in real-time. For a complex structure like Impurity G, LC-NMR could provide unambiguous information about the connectivity of atoms and stereochemistry, confirming its identity relative to Iopamidol and other isomers. The primary challenge with LC-NMR is its relatively low sensitivity compared to MS. wdh.ac.id

LC-IR combines LC separation with Fourier-Transform Infrared (FT-IR) detection. chromatographytoday.com After separation on the column, the mobile phase is eliminated, and the impurity is deposited onto a substrate for IR analysis. The resulting IR spectrum provides information about the functional groups present in the molecule (e.g., amide, hydroxyl, alkyl groups). chromatographyonline.com This information is complementary to mass spectrometry data and can be crucial in distinguishing between isomers that might have identical mass spectra. chromatographytoday.com

Rigorous Method Validation Principles for Impurity Assays and Related Substances

Validation of an analytical method ensures that it is suitable for its intended purpose. For impurity assays, this involves demonstrating that the method is specific, linear, accurate, precise, and robust. ui.ac.id These validation characteristics are mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). ui.ac.idresearchgate.net

Assessment of Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, or the drug substance itself. mdpi.com For the analysis of this compound, specificity is demonstrated by showing that its chromatographic peak is well-resolved from the peaks of Iopamidol, Iopamidol EP Impurity H (a common adjacent peak), and all other known related substances. uspbpep.com This is typically achieved by analyzing a spiked solution containing all relevant compounds and demonstrating a resolution of greater than 2.0 between adjacent peaks. uspbpep.com Photodiode array (PDA) detection can also be used to assess peak purity, ensuring that the peak for Impurity G is spectrally homogeneous.

Determination of Linearity and Range

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. ui.ac.id To establish linearity for Impurity G, a series of solutions are prepared at different concentrations, typically from the reporting limit (e.g., 0.05%) to 120% of the specification limit (e.g., 0.15%). The response (peak area) is plotted against concentration, and the data are evaluated using linear regression. A correlation coefficient (R²) value of ≥ 0.99 is generally required. mdpi.com The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. mdpi.com

Table 3: Example Linearity Data for this compound

Concentration (% of Spec. Limit)Concentration (µg/mL)Peak Area
50%0.512,550
75%0.7518,800
100%1.025,100
125%1.2531,350
150%1.537,600
Regression Analysis Value
Slope 25050
Intercept 120
Correlation Coefficient (R²) 0.9998

Evaluation of Accuracy and Precision

Accuracy is the closeness of the test results to the true value. For an impurity assay, it is determined by spiking the drug product or substance with a known amount of Impurity G at different concentration levels (e.g., 3 levels, 3 replicates each) within the specified range. ui.ac.id The percentage of the added impurity that is measured (% recovery) is then calculated. Acceptance criteria are typically in the range of 80-120% recovery. mdpi.com

Table 4: Example Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low 0.50.4998.0
Mid 1.01.02102.0
High 1.51.4798.0
Average Recovery 99.3

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. It is assessed using a minimum of 9 determinations covering the range or 6 determinations at 100% of the test concentration. ui.ac.id

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

The RSD for precision studies should typically be less than 10% for impurity analysis. mdpi.com

Table 5: Example Precision Data (Repeatability)

Concentration LevelReplicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Mean AreaStd. Dev.RSD (%)
100% of Spec. Limit 25,15024,98025,31025,147165.00.66

Methodologies for Establishing Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of an analytical method for impurity determination. They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The determination of these limits for this compound is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline. researchgate.netscience.gov

Several approaches can be employed to determine the LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve.

Visual Evaluation: This method involves the analysis of samples with known concentrations of this compound and establishing the minimum level at which the analyte can be consistently detected (LOD) or quantified with acceptable accuracy and precision (LOQ). This approach is often used for non-instrumental methods but can also be applied to instrumental ones.

Signal-to-Noise Ratio: For analytical procedures that exhibit baseline noise, such as HPLC, the signal-to-noise (S/N) ratio is a common method for determining LOD and LOQ. nih.gov The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. This involves comparing the signal height of the impurity peak to the noise level of the baseline in the chromatogram.

Standard Deviation of the Response and the Slope: This is a more statistically robust method. The LOD and LOQ are calculated using the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines or the standard deviation of blank sample measurements, and the slope (S) of the calibration curve. The formulas are as follows:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For this compound, validation of the HPLC-UV method has established a Limit of Detection (LOD) of 0.05%. doi.org This value is critical for ensuring that the analytical method is sensitive enough to detect the impurity at or below the reporting threshold specified by regulatory bodies. researchgate.netdoi.org The establishment of the LOQ ensures that any quantification of the impurity is not only detectable but also accurate and precise. nih.gov The range for impurity determination methods is typically validated from the LOQ to 120% of the impurity specification limit. researchgate.netresearchgate.net

Robustness Testing and System Suitability Evaluations

Robustness Testing

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmatimesofficial.com It provides an indication of the method's reliability during normal use and is a critical component of method validation. pharmtech.com For the HPLC analysis of this compound, robustness is evaluated by introducing minor changes to key chromatographic conditions. These intentional variations help to identify which parameters are critical to the method's performance and require strict control. chromatographyonline.com

Typical parameters investigated during a robustness study for an HPLC method include:

Flow rate of the mobile phase (e.g., ± 10%).

Column temperature (e.g., ± 5 °C).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Composition of the mobile phase (e.g., minor changes in the percentage of the organic modifier). chromatographyonline.comchrom-china.com

Table 1: Representative Robustness Data for the Analysis of this compound This table presents illustrative data based on typical robustness studies for HPLC methods in the pharmaceutical industry.

Parameter VariedModificationRetention Time (min)Peak Area (% Change)Resolution (Rs)Tailing Factor
Standard Method-16.10.02.81.2
Flow Rate (mL/min)1.8 (-10%)17.9+1.12.91.2
2.2 (+10%)14.6-0.92.71.2
Column Temperature (°C)35 (-5°C)16.5-0.52.81.2
45 (+5°C)15.7+0.32.71.1
Mobile Phase pH4.8 (-0.2)16.0-0.22.81.2
5.2 (+0.2)16.2+0.12.71.3

System Suitability Evaluations

System suitability testing (SST) is an integral part of any analytical chromatographic method. synzeal.com It is performed before and during analysis to ensure that the entire system—including the instrument, reagents, and column—is operating correctly and can generate reliable data. scribd.com For the analysis of Iopamidol and its impurities, the European Pharmacopoeia specifies system suitability criteria that must be met. mdpi.com

Key system suitability parameters for the HPLC analysis of this compound typically include:

Resolution (Rs): This is a measure of the separation between two peaks. The European Pharmacopoeia mandates a minimum resolution of 2.0 between the peaks for Iopamidol and the adjacent Impurity H to ensure that all impurities are well-separated. mdpi.com

Relative Retention Time (RRT): The retention time of an impurity relative to the main component (Iopamidol) is a key identification parameter. For Impurity G, the RRT is approximately 1.1. mdpi.com

Tailing Factor (T): This measures the symmetry of the peak. A value of ≤ 2.0 is generally required to ensure accurate peak integration. pharmatimesofficial.com

Theoretical Plates (N): This parameter measures the efficiency of the column. A higher number of theoretical plates indicates better separation efficiency.

Repeatability (%RSD): The precision of the system is evaluated by making multiple injections of a standard solution. The relative standard deviation (%RSD) of the peak areas should typically not be more than 2.0%. pharmatimesofficial.com

A system suitability solution, often containing Iopamidol and key specified impurities, is used to verify these parameters before initiating a sequence of analyses. scribd.com Meeting these predefined criteria confirms that the chromatographic system is fit for its intended purpose of accurately quantifying this compound. synzeal.com

Control Strategies and Mitigation of Iopamidol Ep Impurity G

Process Optimization for Minimizing Impurity G Formation During Synthesis

Minimizing the formation of Impurity G during the multi-step synthesis of Iopamidol (B1672082) is the primary strategy for its control. daicelpharmastandards.comveeprho.com The synthesis generally begins with 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid, which is converted to its dichloride form and then undergoes amidation and acylation reactions. Impurity G can be generated as a side product during these key transformation steps. vulcanchem.com

The purity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of the starting materials. Impurities in Iopamidol can originate from various sources, including the raw materials used in its synthesis. daicelpharmastandards.comresearchgate.net Therefore, strategic sourcing and rigorous testing of raw materials are the first line of defense in controlling the impurity profile. daicelpharmastandards.comfujipharma.jp

Key starting materials for Iopamidol synthesis include 5-amino-2,4,6-triiodoisophthalic acid and various hydroxylated propyl derivatives for the amidation steps. The presence of isomeric impurities or related substances in these raw materials can directly lead to the formation of Iopamidol EP Impurity G and other related impurities. researchgate.net Manufacturers must establish stringent specifications for all raw materials and intermediates. Quality management systems often involve sourcing from qualified vendors and may include increasing the number of supply chains for critical materials to ensure consistency and mitigate risks associated with quality problems from a single supplier. fujipharma.jp Impurity profiles are analyzed at the raw material testing stage to ensure consistent quality before the synthesis process begins. daicelpharmastandards.com

The conditions under which the synthesis reactions are performed play a crucial role in determining the level of Impurity G. The formation of this impurity is often due to alternative or side reaction pathways during the complex amidation and acylation steps. Strict control over reaction parameters is therefore essential.

Research into the synthesis of related radiolabeled Iopamidol highlights the sensitivity of the process to reaction conditions. For instance, optimizing the labeling reaction involved varying pH, temperature, and reaction time to achieve high radiochemical purity. researchgate.net In one study, a pH of 9 was found to be optimal, yielding significantly higher purity compared to lower pH values. researchgate.net Similarly, the reaction temperature was a critical factor; experiments showed that a temperature of 140°C for 5 minutes provided the best results. researchgate.net While this study is for a radiolabeling process, it demonstrates the principle that precise control of pH and temperature is vital for minimizing side products. The amidation reactions in Iopamidol synthesis are conducted under carefully controlled conditions to produce the final product, and deviations can increase the formation of Impurity G.

Table 1: Impact of pH on Radiochemical Purity in a Related Iopamidol Synthesis

pHRadiochemical Purity (%)Source
255.3 researchgate.net
368.8 researchgate.net
9>95 researchgate.net

Even with an optimized synthesis, the removal of residual impurities from the crude Iopamidol product is a necessary final step. The high solubility of Iopamidol presents challenges for purification, but several methods have proven effective. google.comepo.org

Crystallization is a common method for purifying bulk Iopamidol. The choice of solvent is critical to the process's success. One patented process found that using 1-propanol (B7761284) or 2-propanol for crystallization was superior to 2-butanol, as it avoided the formation of pastes and resulted in a product that was more easily filtered. google.com This method involves dissolving the crude product in water, adding the propanol (B110389), and using azeotropic distillation to achieve the desired solvent-water ratio, leading to the crystallization of pure Iopamidol. google.comepo.org The resulting purity via this method was consistently high, achieving 99.84% to 99.86% by HPLC. google.com Another process utilizes crystallization from ethanol (B145695) or a mixture of acetonitrile (B52724) and ethanol. google.comgoogleapis.com

Table 2: Comparative Efficacy of Solvents in Iopamidol Crystallization

SolventPaste FormationFiltration Time (minutes)Yield (%)Purity by HPLC (%)Source
2-ButanolYes499.299.80 google.com
1-PropanolNo3.599.199.84 google.com
2-PropanolNo399.399.84 google.com

Chromatography offers a highly efficient but potentially less scalable method for impurity removal. epo.org Preparative high-performance liquid chromatography (prep-HPLC) has been developed and optimized for producing high-purity Iopamidol. nih.govresearchgate.netchrom-china.com A study utilizing a reversed-phase C18 column demonstrated that this method can effectively reduce impurity levels. nih.govresearchgate.net The study found that lower column temperatures (20-30°C) were necessary to achieve good resolution between Iopamidol and its impurities. nih.govresearchgate.netchrom-china.com Using a mobile phase of water-methanol at 20°C, the process yielded Iopamidol with a chromatographic purity of 98.97% and a recovery of 93.44%. nih.govresearchgate.net Other purification techniques include the use of nonionic polymeric adsorbent resins to remove impurities from aqueous solutions before the final crystallization step. google.comgoogleapis.com

The choice of solvent impacts not only the efficiency of purification but also the final impurity profile, which includes residual solvents. veeprho.com Solvents like methanol (B129727), isopropanol (B130326), or acetone (B3395972) can remain in the final product if not properly managed. veeprho.com The US Pharmacopoeia sets strict limits on residual solvents. google.com

The crystallization process must be designed to facilitate the easy removal of solvents. For example, while crystallization from ethanol is a known method, the product tends to retain ethanol within its crystal structure, requiring high-temperature vacuum drying for removal. google.com In contrast, processes using propanol or isopropanol are advantageous because these residual solvents are easily removed by conventional drying procedures. google.com A process using sec-butanol for purification was able to achieve a residual solvent level of just 200 ppm. google.com Therefore, solvent selection is a balance between crystallization efficiency and the ease of removal to meet regulatory requirements for residual solvents.

Efficacy of Purification Processes (e.g., Chromatography, Crystallization, Filtration) in Impurity G Removal

Impurity Profiling and Quality Control Strategies in Pharmaceutical Manufacturing

A robust quality control strategy is essential for consistently producing high-purity Iopamidol. This strategy involves comprehensive impurity profiling, which is the identification and quantification of all potential impurities, including this compound. researchgate.netdaicelpharmastandards.com This process relies on highly sensitive analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).

The quality control strategy encompasses the entire manufacturing process, from raw materials to the final drug product, ensuring that all impurities are maintained below their specified limits. daicelpharmastandards.com

Establishment of Impurity Specifications in Accordance with Pharmacopoeial Guidelines

Pharmacopoeias such as the European Pharmacopoeia (EP) provide the official standards for drug quality, including explicit limits for named impurities. For Iopamidol, the EP monograph details the analytical method and acceptance criteria for several specified impurities, including Impurity G. uspbpep.com

The standard analytical method is a gradient reverse-phase HPLC with UV detection at 240 nm. uspbpep.com The monograph specifies the relative retention time (RRT) for each impurity to ensure correct identification. According to the European Pharmacopoeia 6.0, this compound has an RRT of approximately 1.1 relative to the main Iopamidol peak. uspbpep.com The acceptance criterion for Impurity G is that its peak area in the chromatogram must not be more than 0.5 times the area of the principal peak in a reference solution, which corresponds to a limit of 0.1%. uspbpep.com

Table 3: Specified Impurities of Iopamidol and their Limits per European Pharmacopoeia 6.0

Impurity NameRelative Retention Time (RRT) (approx.)Limit
Impurity D0.1≤ 0.1%
Impurity B0.6≤ 0.1%
Impurities I and H0.9Sum ≤ 0.5%
Impurity G 1.1 ≤ 0.1%
Impurity K1.2≤ 0.1%
Impurity C1.3≤ 0.1%
Impurity J1.5≤ 0.1%
Impurity A1.8≤ 0.1%
Impurity E2.2≤ 0.1%
Impurity F2.3≤ 0.1%
Any Other ImpurityN/A≤ 0.1%
Sum of Other Impurities (than H & I)N/A≤ 0.2%

Source: European Pharmacopoeia 6.0 uspbpep.com

In-Process Control (IPC) and Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Modern pharmaceutical manufacturing emphasizes process understanding and control. In-Process Controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. daicelpharmastandards.com For Iopamidol synthesis, IPCs are critical for minimizing the formation of impurities like Impurity G. justia.com

Process Analytical Technology (PAT) is a more advanced framework, defined as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.goveuropeanpharmaceuticalreview.com The goal of PAT is to ensure final product quality by understanding and controlling the manufacturing process in real-time. europeanpharmaceuticalreview.com While specific PAT applications for real-time monitoring of Impurity G are not detailed in the public literature, the principles are applied to control the Critical Process Parameters (CPPs) that influence its formation. For example, PAT tools could be used to monitor reaction temperature, pH, or reactant concentration during the amidation steps of Iopamidol synthesis, where side reactions can lead to impurity formation. vulcanchem.com

Table 4: Potential In-Process Controls (IPCs) to Mitigate this compound

Manufacturing StageCritical Process Parameter (CPP)Rationale for ControlPotential IPC/PAT Tool
Acylation Reaction Reaction Temperature & TimeTo ensure complete and specific acylation, preventing side reactions that could form isomeric impurities. vulcanchem.comTemperature probes, real-time chromatographic monitoring.
Amidation Reaction Purity of Serinol derivative, Reaction StoichiometryTo control the formation of the correct isomeric structure and prevent formation of related substance impurities. Raw material testing (HPLC, NMR), automated dosing systems.
Hydrolysis pH, Temperature, and Reaction TimeTo ensure complete deprotection without causing degradation or side reactions of the main molecule. In-line pH meters, temperature probes.
Purification Elution gradient, Column loadTo effectively separate Impurity G and other impurities from the final Iopamidol product. daicelpharmastandards.comIn-line UV detectors, real-time monitoring of eluate.

Application of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comnih.gov It is a proactive approach to building quality into the product from the outset. The control of Impurity G is an integral part of the QbD approach for Iopamidol.

The process involves several key steps:

Define the Quality Target Product Profile (QTPP): This includes all quality characteristics the final drug product should have, such as purity, which would specify the limits for impurities like Impurity G. nih.gov

Identify Critical Quality Attributes (CQAs): A CQA is a physical, chemical, or biological attribute that must be within an appropriate limit to ensure the desired product quality. The level of this compound is a CQA, as it must be controlled to meet pharmacopoeial requirements. iajps.com

Conduct Risk Assessment: This step links raw material attributes and process parameters to the CQAs. A risk assessment would identify which process parameters (e.g., reaction temperature, quality of starting materials) have the highest potential to impact the level of Impurity G.

Develop a Control Strategy: Based on the risk assessment, a comprehensive control strategy is designed. This strategy includes controls on input materials, IPCs and PAT, and final product specifications to ensure the level of Impurity G is consistently maintained below its 0.1% limit. iajps.com

This QbD framework ensures that there is a deep understanding of how process variables affect impurity formation, leading to a more robust and reliable manufacturing process. nih.gov

Table 5: Illustrative Risk Assessment for this compound Formation

Potential Cause (Process Parameter/Material Attribute)Potential Failure ModeRisk to CQA (Impurity G Level)Rationale
Purity of Serinol Starting Material Presence of isomeric starting materialsHigh The use of an incorrect isomer of the aminodiol starting material would directly lead to the formation of an incorrect Iopamidol isomer, such as Impurity G.
Temperature of Amidation Reaction Incomplete reaction or side reactionsMedium Sub-optimal temperature could favor alternative reaction pathways, potentially increasing the formation of isomeric by-products. vulcanchem.com
pH of Hydrolysis Step Degradation of Iopamidol or intermediatesMedium Extreme pH conditions could potentially cause degradation or structural rearrangement of the molecule.
Final Purification Chromatography Inefficient separationHigh Failure of the chromatographic step to resolve Impurity G from Iopamidol would lead to out-of-specification material. daicelpharmastandards.com

Regulatory and Pharmacopoeial Compliance for Iopamidol Ep Impurity G

European Pharmacopoeia (EP) Monograph Requirements for Iopamidol (B1672082) and its Related Substances

The European Pharmacopoeia provides detailed monographs for active substances and pharmaceutical preparations to ensure their quality. europa.eudrugfuture.com The monograph for Iopamidol (1115) outlines specific tests and limits for related substances, which are crucial for controlling the purity of the final product. coe.int

The European Pharmacopoeia includes general chapters that provide the foundational principles for the control of impurities in substances for pharmaceutical use. europa.eudrugfuture.com The general monograph "Substances for Pharmaceutical Use" (2034) and the general chapter "Control of impurities in substances for pharmaceutical use" (5.10) are of particular importance. europa.eudrugfuture.com These chapters are legally binding for all substances with a specific monograph in the Ph. Eur. europa.eu

Impurities are broadly classified into three categories:

Organic impurities: These can be process-related (starting materials, by-products, intermediates, reagents, ligands, and catalysts) or degradation products. ich.org

Inorganic impurities: These typically arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. ich.org

Residual solvents: These are organic or inorganic liquids used during the synthesis of the drug substance. ich.org

The EP has largely adopted the principles of the ICH Q3A(R) guideline concerning thresholds for reporting, identification, and qualification of impurities. europa.eu

The Iopamidol monograph in the European Pharmacopoeia specifies a liquid chromatography method for the determination of related substances. uspbpep.com In this method, Iopamidol EP Impurity G has a relative retention time of approximately 1.1 with reference to Iopamidol. uspbpep.com

The monograph sets specific limits for various impurities. While the exact limit for each individual impurity is detailed within the monograph, the general principle is to control all potential and actual impurities. drugfuture.com The thresholds for reporting, identification, and qualification of impurities, as outlined in the general chapters and aligned with ICH guidelines, are applicable. drugfuture.com These thresholds are based on the maximum daily dose of the drug substance. pda.org

Table 1: General Thresholds for Impurities in New Drug Substances (ICH Q3A)

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) guidance. pda.org

Any impurity found at a level exceeding the identification threshold must be identified, and if it exceeds the qualification threshold, its biological safety must be established. ich.org

The European Pharmacopoeia mandates the use of validated analytical procedures for the control of impurities. edqm.eu For Iopamidol, the monograph details a specific liquid chromatography (LC) method for the analysis of related substances. uspbpep.com

System Suitability: System suitability testing is a crucial component of the analytical procedure, ensuring that the chromatographic system is performing adequately. researchgate.net General chapter 2.2.46 on chromatographic separation techniques outlines the system suitability requirements. edqm.euphenomenex.blog For the analysis of related substances in the Iopamidol monograph, the system suitability is verified using a reference solution containing Iopamidol and Iopamidol impurity H CRS. The resolution between the peaks due to impurity H and iopamidol must be at least 2.0. uspbpep.com This ensures that the chromatographic system can effectively separate the main component from its impurities.

Recent revisions to general chapter 2.2.46 have harmonized certain parameters, such as extending the default symmetry factor range to 0.8-1.8 and clarifying that retention times and relative retentions are for informational purposes and not strict requirements. edqm.eu

Specific Limits, Identification, Reporting, and Qualification Thresholds for Iopamidol Related Substances, including Impurity G

Comparative Analysis of Pharmacopoeial Standards (EP, USP, JP) for Iopamidol and Its Impurities

The major global pharmacopoeias—the European Pharmacopoeia (EP), the United States Pharmacopeia (USP), and the Japanese Pharmacopoeia (JP)—each have monographs for Iopamidol that establish standards for its quality, purity, and identity. While harmonized in many respects, their approaches to controlling specific impurities like Impurity G can differ.

The European Pharmacopoeia (EP) provides the most specific controls for Iopamidol impurities. Its monograph lists Impurity G by name and specifies a limit of not more than 0.1% for this individual impurity, determined by a liquid chromatography method where it has a relative retention time of approximately 1.1 compared to the principal Iopamidol peak. uspbpep.com

The United States Pharmacopeia (USP) takes a more general approach. The USP monograph for Iopamidol does not list Impurity G individually. Instead, it controls impurities under a single "Related compounds" test, setting a cumulative limit for the sum of all related compounds at not more than 0.25%. uspbpep.com Research indicates that this compound corresponds to a substance described in USP nomenclature as the "Iopamidol 2,3-Dihydroxypropyl isomer". pharmaffiliates.com Therefore, while not named, Impurity G is controlled under the general summation limit in the USP.

The Japanese Pharmacopoeia (JP) also controls impurities through a general "Related substances" test. nihs.go.jp Like the USP, it does not specify a limit for Impurity G individually but controls it as part of the total impurities. The JP has also updated its requirements to align with ICH Q3D, removing the older, less specific heavy metals test from the Iopamidol monograph. pmda.go.jp

Table 3: Comparative Overview of Pharmacopoeial Standards for Iopamidol Impurity G

Feature European Pharmacopoeia (EP) United States Pharmacopeia (USP) Japanese Pharmacopoeia (JP)
Impurity G Identification Specifically named as "Iopamidol impurity G". uspbpep.com Not individually named; corresponds to the "Iopamidol 2,3-Dihydroxypropyl isomer". pharmaffiliates.com Not individually named or specified. nihs.go.jp
Test Method Liquid Chromatography with specified relative retention time (approx. 1.1). uspbpep.com Liquid Chromatography for "Related compounds". uspbpep.com Thin-Layer Chromatography and other tests for "Related substances". nihs.go.jp
Specific Limit for Impurity G ≤ 0.1%. uspbpep.com No specific limit. No specific limit.
General Impurity Limit Sum of impurities other than H and I: ≤ 0.2%. uspbpep.com Sum of all related compounds: ≤ 0.25%. uspbpep.com Limits are applied to spots on a TLC plate and other general tests. nihs.go.jp

| Reference Standards | Provides reference standards for multiple impurities, including H. lgcstandards.comsigmaaldrich.com | Provides reference standards for Related Compounds A and B. uspbpep.comsigmaaldrich.comusp.org | Provides a Reference Spectrum for Iopamidol. nihs.go.jp |

Regulatory Strategies for Post-Approval Change Management Related to Impurity Profile

Post-approval changes to the manufacturing process of a drug substance are common throughout a product's lifecycle. However, any modification carries the risk of altering the impurity profile of the drug substance, which can impact its quality and safety. freyrsolutions.comyoutube.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established a risk-based framework for managing these changes, categorizing them based on their potential impact. fda.govtriphasepharmasolutions.com

Changes are typically classified as:

Major Change: A change with a substantial potential to adversely affect the identity, strength, quality, purity, or potency of the drug product. These changes require a Prior Approval Supplement (PAS) to be submitted to and approved by the regulatory authority before the product made with the change can be distributed. fda.govecfr.gov

Moderate Change: A change with a moderate potential for adverse effect. These may be reported through a "Changes Being Effected in 30 Days" (CBE-30) supplement or a "Changes Being Effected-0" (CBE-0) supplement. fda.gov

Minor Change: A change with minimal potential for adverse effect. These can be documented in the next Annual Report. triphasepharmasolutions.com

For Iopamidol, any manufacturing change that could affect its impurity profile, particularly the level of Impurity G, requires a robust regulatory strategy.

Regulatory Strategy for Changes Affecting the Iopamidol Impurity Profile:

Risk Assessment: The first step is a thorough scientific risk assessment. The manufacturer must evaluate how the proposed change (e.g., a new raw material supplier, modification of a synthesis step, new equipment) could impact the impurity profile. nih.gov This includes assessing the potential for an increase in the level of known impurities like Impurity G or the formation of new, previously unseen impurities. youtube.com

Comparative Batch Analysis: To support the risk assessment, comparative analytical testing is essential. This involves manufacturing at least three consecutive pilot or commercial-scale batches using both the current and the proposed modified process. regulations.gov The impurity profiles of these batches are then meticulously compared.

Determining the Reporting Category:

If a change is found to alter the impurity profile significantly—for instance, by increasing the level of this compound above its qualified level or the pharmacopoeial limit, or by introducing a new impurity above the ICH identification threshold—it would be classified as a Major Change . freyrsolutions.comecfr.gov

This would necessitate the submission of a Prior Approval Supplement (PAS) . The supplement must contain a detailed description of the change, the risk assessment, comparative batch analysis data, and justification for the new impurity limits if applicable. youtube.com

If the impurity profile is demonstrated to be equivalent or improved (e.g., lower levels of Impurity G), the change might fall into a lower reporting category, but this must be scientifically justified. regulations.gov

Impurity Qualification: If a new impurity is detected at a level above the ICH Q3A identification threshold (typically >0.10%), or if Impurity G increases above its qualified level, further safety qualification studies may be required. premier-research.com If equivalence cannot be demonstrated, an alternative strategy is to introduce a new test and acceptance criteria for the new or elevated impurity in the drug substance specification. youtube.com

This systematic approach ensures that any post-approval modifications to the Iopamidol manufacturing process are managed effectively, maintaining the quality and safety of the drug product and ensuring continuous compliance with global regulatory standards.

Table of Compounds

Compound Name Synonyms/Identifiers
Iopamidol (S)-N,N′-bis[2-Hydroxy-1-(hydroxymethyl)ethyl]- 2,4,6-triiodo-5-lactamidoisophthalamide
This compound N1-(1,3-dihydroxypropan-2-yl)-N3-(2,3-dihydroxypropyl)-5-((S)-2-hydroxypropanamido)-2,4,6-triiodoisophthalamide; Iopamidol 2,3-Dihydroxypropyl isomer
Iopamidol Related Compound A (USP) 5-Amino-N,N′-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide
Iopamidol Related Compound B (USP) N-[2-Hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-N'-(2-hydroxy-1-methylethyl)-1,3-benzenedicarboxamide
Iopamidol impurity H (EP) Iopamidol Related Compound C (USP)
Dimethylacetamide (DMA) N,N-Dimethylacetamide
Methanol (B129727) Methyl alcohol
Acetonitrile (B52724) Methyl cyanide
Ethanol (B145695) Ethyl alcohol

| Isopropanol (B130326) | Isopropyl alcohol; 2-Propanol |

Advanced Research Perspectives and Future Directions

Computational Chemistry and In Silico Approaches for Impurity Prediction and Characterization

The proactive identification and characterization of impurities like Iopamidol (B1672082) EP Impurity G are paramount in pharmaceutical manufacturing. Computational chemistry and in silico methodologies offer a powerful, predictive framework to understand and control impurity formation, moving beyond traditional reactive approaches. These tools enable researchers to model potential reaction outcomes and characterize impurities before they are even synthesized, saving significant time and resources.

Quantum chemical calculations are instrumental in dissecting complex reaction mechanisms at the atomic level. nih.gov For Iopamidol EP Impurity G, which is understood to be a stereoisomeric byproduct formed during synthesis, these methods can provide profound insights. vulcanchem.com The formation of Impurity G is linked to side reactions during the acylation of the 5-amino-2,4,6-triiodoisophthaloyl dichloride intermediate. vulcanchem.com

Molecular modeling techniques, particularly Density Functional Theory (DFT), can be employed to map the potential energy surface of the acylation reaction. This allows for the calculation of activation energies for the desired reaction pathway leading to Iopamidol versus competing pathways that result in Impurity G. By identifying and analyzing the transition state structures, chemists can understand the electronic and steric factors that favor the formation of the impurity. nih.gov For instance, a computational study could compare the energy barriers for the reaction with (S)-2-hydroxypropanoyl chloride (leading to Iopamidol) versus a reaction involving incomplete acylation or interaction with a different regioisomer. vulcanchem.com Such studies provide a theoretical foundation for optimizing reaction conditions (e.g., temperature, solvent, catalyst) to kinetically disfavor the impurity-forming pathway. nih.gov

Table 1: Illustrative Data from a Hypothetical Quantum Chemistry Study on Impurity G Formation

ParameterMain Reaction (Iopamidol)Side Reaction (Impurity G)Interpretation
Reactant Complex Energy (kcal/mol) -5.2-4.8Initial binding affinity of reactants.
Transition State Energy (kcal/mol) +20.5+23.1The energy barrier for the side reaction is higher.
Activation Energy (ΔE‡) (kcal/mol) 25.727.9The main reaction is kinetically favored.
Reaction Energy (ΔEr) (kcal/mol) -15.3-13.9Both reactions are exothermic.

This table is illustrative and represents the type of data that would be generated in a computational study to understand reaction selectivity.

Once a potential impurity structure is proposed, in silico tools can predict its spectroscopic signatures, which is invaluable for confirmation. The structural elucidation of transformation products and impurities often relies on techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov Computational software can calculate the expected ¹H and ¹³C NMR chemical shifts, infrared (IR) absorption frequencies, and mass fragmentation patterns for the proposed structure of Impurity G.

These predicted spectra can be compared against experimental data obtained from an isolated sample of the impurity. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the assigned structure. This is particularly useful for distinguishing between isomers, such as Iopamidol and Impurity G, where subtle structural differences can lead to small but measurable changes in spectroscopic data. For example, tandem mass spectrometry (MS/MS) data can be used to compare fragmentation patterns, helping to elucidate the specific structural differences between the parent drug and the impurity. nih.gov

Table 2: Conceptual Comparison of Predicted vs. Experimental Spectroscopic Data for Impurity G

Spectroscopic TechniquePredicted Data (In Silico)Experimental Data (Measured)
¹H NMR (Selected Signal) δ 4.15 ppm (doublet)δ 4.12 ppm (doublet)
¹³C NMR (Selected Signal) δ 70.3 ppmδ 70.1 ppm
High-Res MS (m/z) [M+H]⁺: 778.8845[M+H]⁺: 778.8842
Major MS/MS Fragment (m/z) 558558

This table provides a conceptual illustration of how in silico predicted data would be used to confirm the structure of an impurity by comparing it with experimental results. The MS/MS fragment data is based on known fragmentation of similar compounds. csic.es

Artificial intelligence (AI) and machine learning (ML) are transforming predictive toxicology and process chemistry. mdpi.comfrontiersin.org These technologies can be leveraged to predict the formation and propagation of impurities throughout a multi-step synthesis. An ML model could be developed and trained on a large dataset comprising historical manufacturing data.

Input features for such a model would include quantitative data on raw material attributes (e.g., purity of starting materials), process parameters (e.g., reaction time, temperature, reagent stoichiometry), and in-process controls. The target variable would be the measured level of this compound in the final active pharmaceutical ingredient (API). nih.gov By analyzing these complex relationships, the ML model could identify critical process parameters that have the most significant impact on Impurity G formation. This predictive capability allows for the implementation of a more robust control strategy, potentially enabling real-time process adjustments to minimize impurity levels and ensure consistent product quality. frontiersin.orgnih.gov

In Silico Spectroscopic Prediction Methodologies (e.g., NMR, MS, IR) for Facilitating Elucidation

Application of Green Chemistry Principles in the Design of Impurity-Minimizing Synthetic Routes for Iopamidol

The principles of green chemistry aim to reduce waste, use safer chemicals, and improve energy efficiency, which inherently align with the goal of minimizing impurity formation. researchgate.net The traditional synthesis of Iopamidol often involves the use of high-boiling-point, reprotoxic aprotic solvents like N,N-dimethylacetamide (DMAc), which are facing increasing regulatory pressure. researchgate.netacs.org

Recent research has focused on developing greener synthetic routes for Iopamidol that can also lead to higher purity. acs.org Key innovations include:

Mechanochemistry: Performing the key amidation step under solvent-free or low-solvent (wet milling) conditions has been shown to produce Iopamidol in high yields. researchgate.netacs.org This approach eliminates the need for large volumes of hazardous solvents and can intensify the process.

Micellar Catalysis: Another promising strategy involves conducting the amidation reaction in water using a surfactant like Triton X-100 to form micelles. researchgate.net This avoids the use of organic solvents altogether, representing a significant step towards a more sustainable process. acs.org

Alternative Reagents: Research into reducing the use of reagents like thionyl chloride, which contribute to waste streams, is also a key aspect of greening the Iopamidol synthesis. iupac.org

By designing synthetic processes that are more efficient and selective, the formation of side products like Impurity G is inherently reduced. Comparing traditional and green synthetic routes using established metrics can quantify these improvements.

Table 3: Comparison of Green Chemistry Metrics for Iopamidol Synthesis Routes

MetricTraditional Route (in DMAc)Mechanochemical RouteInterpretation
Solvent Use HighNone or MinimalSignificant reduction in hazardous solvent. acs.org
Process Mass Intensity (PMI) High (>100)LowerIndicates less waste generated per kg of product. rsc.org
E-Factor (Waste/Product Ratio) HighLowerA lower E-Factor signifies a greener process. rsc.org
Energy Efficiency Requires heating/coolingOften at room temperatureReduced energy consumption. rsc.org

This table compares the environmental impact of a traditional synthesis versus a greener, mechanochemical alternative based on findings in the literature. acs.orgrsc.org

Emerging Analytical Technologies for Ultra-Trace Level Impurity Detection (e.g., Capillary Electrophoresis, Ion Mobility Spectrometry)

While HPLC is the standard for impurity quantification, emerging analytical technologies offer enhanced sensitivity and resolution for detecting impurities at ultra-trace levels. vulcanchem.comdaicelpharmastandards.com The detection and control of impurities like Impurity G, often specified at levels around 0.1%, require highly robust and sensitive methods. google.com

Capillary Electrophoresis (CE): CE is a powerful separation technique that offers very high efficiency and resolution. wdh.ac.id It is well-suited for the analysis of charged or polar compounds like Iopamidol and its impurities. pharmacompass.commcmaster.ca Because the separation mechanism is different from chromatography, it provides an orthogonal method that can resolve impurities that might co-elute with the main peak or other components in HPLC.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, providing greater peak capacity and the ability to separate isomeric impurities that may have identical mass-to-charge ratios. This technique has been successfully used to determine low levels of impurities and could be a powerful tool for the detailed characterization of the Iopamidol impurity profile. nih.gov

These advanced techniques can provide greater confidence in the purity of Iopamidol, ensuring that even trace levels of Impurity G are accurately detected and quantified.

Advanced Kinetic and Mechanistic Studies of Impurity G Formation under Long-Term and Accelerated Degradation Conditions

Understanding the stability of Iopamidol and the potential for impurities to form under storage and stress conditions is a critical aspect of drug development. While many studies have investigated the degradation kinetics of the parent Iopamidol compound, particularly in the context of environmental remediation through advanced oxidation processes (AOPs), specific kinetic data on the formation of Impurity G during degradation is less common. nih.govresearchgate.netiwaponline.com

Studies have determined the bimolecular rate constants for the reaction of Iopamidol with reactive species like hydroxyl radicals (•OH). nih.gov For example, the rate constant for the reaction of Iopamidol with •OH has been reported as (3.42 ± 0.28) x 10⁹ M⁻¹ s⁻¹. nih.gov

Advanced kinetic studies would involve subjecting Iopamidol to forced degradation conditions as per ICH guidelines (e.g., heat, humidity, light, acid/base hydrolysis, oxidation). The samples would be analyzed at various time points using a validated stability-indicating method. The rate of formation of Impurity G would be monitored to determine its formation kinetics under each stress condition. This data is crucial for predicting the shelf-life of the drug product and for understanding the degradation pathways that might lead to this specific impurity. Such studies would elucidate whether Impurity G is solely a process-related impurity or if it can also arise from the degradation of Iopamidol over time.

Table 4: Kinetic Rate Constants for the Degradation of Iopamidol with Various Radicals

ReactantRate Constant (k) [M⁻¹ s⁻¹]Reaction ConditionReference
Hydroxyl Radical (•OH) (3.42 ± 0.28) x 10⁹Gamma-radiolysis nih.gov
Aqueous Electron (e⁻aq) (3.37 ± 0.05) x 10¹⁰Gamma-radiolysis nih.gov
Hypochlorite (B82951) Anion up to 0.87Chlorination at pH 8.5 acs.org
Sulfate Radical (SO₄•⁻) Not specified, but contributes 49.3% to degradationFe(II)/PMS process researchgate.net

This table presents published kinetic data for the degradation of the parent compound, Iopamidol. Similar studies would be required to specifically determine the formation rate of Impurity G under various degradation conditions.

Impurity Formation and Control in Novel Iopamidol Drug Delivery Systems or Complex Formulations

The investigation of this compound in the context of novel drug delivery systems and complex formulations is a critical area of research. While direct studies on the formation of this specific impurity within such systems are not extensively detailed in publicly available literature, the principles of impurity generation in pharmaceutical formulations provide a framework for understanding potential challenges.

Novel drug delivery systems, such as liposomes, nanoparticles, or long-acting injectable formulations, introduce new excipients and manufacturing processes that can influence the stability of the active pharmaceutical ingredient (API), Iopamidol. The interaction between Iopamidol and these new components, under various manufacturing stresses like homogenization, sonication, or terminal sterilization, could potentially open new degradation pathways or alter the rate of known impurity formation, including that of Impurity G.

Similarly, complex formulations, which might include co-solvents, surfactants, or viscosity modifiers to enhance solubility or stability, can impact the chemical environment surrounding the Iopamidol molecule. These excipients could act as catalysts or reactants in degradation processes. For instance, changes in pH, the presence of oxidative species, or interactions with container closure systems could all contribute to the formation of this compound.

Therefore, a crucial aspect of developing novel delivery systems or complex formulations for Iopamidol involves a thorough evaluation of the impurity profile. This includes stress testing of the formulation to identify potential new impurities and to monitor the levels of known impurities like Impurity G. The control strategy for the final product would need to be adjusted to account for any new risks to product quality identified during these studies.

Comprehensive Strategies for Impurity Reference Standard Characterization and Management

The availability of a well-characterized reference standard for this compound is fundamental for the accurate monitoring and control of this impurity in Iopamidol drug substances and products. aquigenbio.comsynzeal.com A comprehensive strategy for the characterization and management of this reference standard involves several key components.

Characterization:

The definitive identification and structural elucidation of this compound are achieved through a combination of advanced analytical techniques. daicelpharmastandards.com These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.

Mass Spectrometry (MS): This technique confirms the molecular weight of the impurity and provides information about its fragmentation pattern, which aids in structural confirmation. smolecule.comvulcanchem.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. smolecule.com

Purity Assessment: The purity of the reference standard is critical and is typically determined using a mass balance approach, which may include techniques like High-Performance Liquid Chromatography (HPLC) for chromatographic purity, thermogravimetric analysis (TGA) for water content, and residue on ignition for inorganic impurities.

A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, summarizing the characterization data and confirming its identity, purity, and assigned content. synzeal.comdaicelpharmastandards.com

Management:

Effective management of the this compound reference standard ensures its continued suitability for its intended use. This includes:

Proper Storage: The reference standard must be stored under controlled conditions to prevent degradation. allmpus.com

Periodic Re-testing: Regular re-testing of the reference standard is necessary to confirm that its purity and identity have not changed over time. synzeal.com

Traceability: Whenever feasible, the reference standard should be traceable to pharmacopeial standards, such as those from the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). aquigenbio.comsynzeal.com

Documentation: Meticulous documentation of the characterization, storage conditions, and re-testing data is essential for regulatory compliance and for ensuring the reliability of analytical results.

Table 1: Analytical Techniques for this compound Reference Standard Characterization

Analytical Technique Purpose Key Findings
¹H and ¹³C NMR Structural elucidation and confirmation. Provides detailed information on the hydrogen and carbon environments within the molecule, confirming its unique structure.
Mass Spectrometry Molecular weight determination and fragmentation analysis. Confirms the molecular weight of 777.09 g/mol and provides characteristic fragmentation patterns for identification. vulcanchem.com
Infrared Spectroscopy Identification of functional groups. Reveals characteristic absorption bands for the various functional groups present in the molecule. smolecule.com
HPLC Purity assessment. Determines the chromatographic purity of the reference standard. daicelpharmastandards.com
TGA Water content determination. Quantifies the amount of water present in the reference standard material.

Integration of Data Science and Chemometrics in Impurity Profiling and Quality Control

The integration of data science and chemometrics offers powerful tools for enhancing the understanding and control of impurities in pharmaceutical manufacturing, including for Iopamidol and its related substances like Impurity G. These approaches move beyond traditional single-variable analysis to leverage the full information content of complex analytical data.

Multivariate Data Analysis:

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to large datasets generated from analytical techniques like HPLC and spectroscopy. researchgate.net For instance, by analyzing the chromatographic profiles of multiple batches of Iopamidol, PCA can identify patterns and groupings related to variations in the manufacturing process. This can help to pinpoint the process parameters that have the most significant impact on the formation of this compound and other related substances.

Fingerprinting:

Chromatographic or spectroscopic fingerprinting, coupled with chemometric analysis, can be a valuable tool for quality control. researchgate.net A "fingerprint" is a characteristic profile of a sample that reflects its chemical composition. By establishing a standard fingerprint for high-quality Iopamidol with acceptable levels of impurities, subsequent batches can be rapidly compared to this standard. Any significant deviation from the standard fingerprint would trigger further investigation, allowing for early detection of quality issues.

The application of these data-driven approaches can lead to a more holistic understanding of the factors influencing impurity formation. This knowledge can then be used to develop more robust manufacturing processes and control strategies, ultimately ensuring the consistent quality and safety of the Iopamidol drug product. The use of chemometrics is an area of growing interest in pharmaceutical analysis for its potential to improve process understanding and control. ulb.ac.bemcmaster.ca

Table 2: Data Science and Chemometric Approaches for Iopamidol Impurity Profiling

Approach Description Application to this compound
Multivariate Data Analysis (e.g., PCA, PLS) Statistical methods that analyze multiple variables simultaneously to identify patterns and relationships in data. researchgate.net Can be used to correlate manufacturing process parameters with the levels of Impurity G, leading to improved process control.
Chromatographic/Spectroscopic Fingerprinting The creation of a characteristic chemical profile of a sample. researchgate.net A standard fingerprint of Iopamidol with acceptable levels of Impurity G can be used as a quality control benchmark for batch release.
Predictive Modeling The use of statistical models to predict future outcomes based on historical data. Could potentially be used to predict the formation of Impurity G under different storage conditions or in different formulations.

Q & A

Q. Resolution Strategy :

  • Conduct a risk assessment using ICP-MS to quantify impurities. Prioritize compliance with the most stringent standard applicable to the drug’s route of administration .
  • Document analytical procedures in alignment with ICH Q3D and USP <233> .

What strategies ensure accurate impurity profiling during stability studies?

Advanced Research Question
Forced Degradation Studies :

  • Conditions : Expose Iopamidol to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic stress (1.2 million lux-hours).
  • Outcome Analysis : Monitor degradation products using HPLC-PDA and LC-MS. This compound may form under oxidative or hydrolytic conditions .

Q. Method Robustness :

  • Test variations in pH (±0.2), column temperature (±5°C), and flow rate (±10%) to ensure reliability .

What regulatory guidelines govern the control of this compound?

Basic Research Question
Key guidelines include:

  • ICH Q3A(R2) : Thresholds for reporting (0.05%), identifying (0.10%), and qualifying (0.15%) impurities in drug substances .
  • EP Monographs : Specifies limits for related substances (e.g., ≤0.25% total impurities, excluding major degradants) .
  • USP <232>/<233> : Requirements for elemental impurity testing via ICP-MS .

How can reference standards for this compound be synthesized and characterized?

Advanced Research Question
Synthesis Pathway :

Iodination : Introduce iodine atoms to the benzene ring using controlled iodination reagents.

Amide Coupling : React with 2,3-dihydroxypropylamine and 2-hydroxy-1-(hydroxymethyl)ethylamine .

Q. Characterization :

  • Purity : ≥99% by HPLC (EP method).
  • Structural Confirmation : ¹H-NMR (δ 3.5–4.2 ppm for hydroxyl protons), FTIR (amide I band at 1650 cm⁻¹) .

How to resolve co-elution issues in chromatographic impurity analysis?

Advanced Research Question
Mitigation Strategies :

  • Mobile Phase Optimization : Adjust pH (2.8–3.2) or acetonitrile ratio to enhance separation .
  • Orthogonal Methods : Use HILIC or ion-pair chromatography for polar impurities .
  • MS Detection : Differentiate co-eluting peaks via unique mass fragments (e.g., m/z 777 → 650 for Impurity G) .

What is the significance of elemental impurity analysis for this compound?

Basic Research Question
Elemental impurities (e.g., Pd, Ni) may originate from catalysts or raw materials. Their control is critical due to:

  • Toxicity : Pb and Cd are genotoxic.
  • Regulatory Compliance : ICH Q3D mandates limits based on daily exposure (e.g., 10 µg/day for Ni) .

How to conduct a risk assessment for unidentified impurities in Iopamidol batches?

Advanced Research Question
Steps :

Genotoxicity Screening : Perform Ames tests for impurities ≥0.15% .

Safety Thresholds : Apply ICH M7 guidelines (≤1.5 µg/day for mutagenic impurities) .

Toxicokinetic Studies : Assess bioavailability and metabolite profiles if impurities exceed thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.